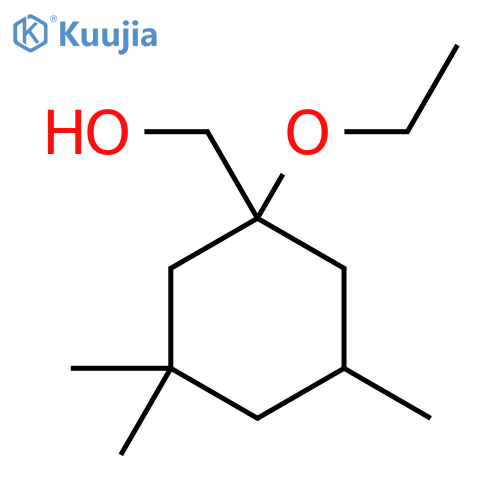Cas no 2138118-34-8 ((1-ethoxy-3,3,5-trimethylcyclohexyl)methanol)
1-エトキシ-3,3,5-トリメチルシクロヘキシルメタノールは、環状構造とエーテル基を有する高純度のアルコール誘導体です。分子内にエトキシ基とヒドロキシメチル基を併せ持つため、優れた溶解性と反応性を示します。3,3,5-トリメチルシクロヘキシル骨格により熱安定性が高く、揮発性有機化合物(VOC)規制に対応した低蒸気圧特性を有します。化粧品原料や香料中間体としての応用が可能で、特にエステル化反応における求核剤として有用です。グリコールエーテル系溶剤と比較して皮膚刺激性が低く、工業プロセスでの取り扱い安全性に優れています。

2138118-34-8 structure
商品名:(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-ethoxy-3,3,5-trimethylcyclohexyl)methanol
- 2138118-34-8
- EN300-1143528
-
- インチ: 1S/C12H24O2/c1-5-14-12(9-13)7-10(2)6-11(3,4)8-12/h10,13H,5-9H2,1-4H3
- InChIKey: RRGTUIZUEGWINK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1(CO)CC(C)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 200.177630004g/mol
- どういたいしつりょう: 200.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143528-2.5g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1143528-5g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 5g |
$2110.0 | 2023-10-26 | |
| Enamine | EN300-1143528-0.1g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1143528-0.05g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1143528-0.5g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1143528-1.0g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1143528-0.25g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1143528-1g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1143528-10.0g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1143528-5.0g |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol |
2138118-34-8 | 5g |
$2110.0 | 2023-06-09 |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
2138118-34-8 ((1-ethoxy-3,3,5-trimethylcyclohexyl)methanol) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
